Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate)
Description
Systematic Nomenclature and IUPAC Classification
Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) is a complex organosulfur compound characterized by its intricate molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its structure:
- Ethyl denotes the ethyl ester group (-OCH~2~CH~3~) at the terminal sulfur position.
- N-(((2,2-dimethylpropyl)amino)carbonyl) specifies a carbamoyl group attached to a 2,2-dimethylpropyl (neopentyl) amine substituent.
- 2-isopropylidene indicates a propene-derived substituent with a methyl branch at the second carbon.
- Thiocarbazimidate refers to the central thiocarbazimidate functional group (-N-C(=S)-N-), which distinguishes it from related carbazimidates and thioureas.
The compound’s molecular formula, C~12~H~24~N~4~OS , reflects its 12 carbon atoms, 24 hydrogen atoms, four nitrogen atoms, one sulfur atom, and one oxygen atom. Its molecular weight is 272.41 g/mol , as computed from its constituent atomic masses. Key identifiers include the CAS Registry Number 92734-77-5 and the EINECS Number 296-552-7 , which facilitate its classification in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C~12~H~24~N~4~OS |
| Molecular Weight | 272.41 g/mol |
| CAS Number | 92734-77-5 |
| EINECS Number | 296-552-7 |
| Synonyms | N-[[(2,2-Dimethylpropyl)amino]carbonyl]-2-(1-methylethylidene)hydrazinecarbimidothioic acid ethyl ester |
Historical Context in Thiocarbazimidate Chemistry
Thiocarbazimidates belong to the broader family of thiocarbamates and thiourea derivatives, which have been studied since the early 20th century for their unique reactivity and applications in organic synthesis. The development of ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) is rooted in advancements in sulfur-containing heterocyclic chemistry.
Historically, thiourea (NH~2~CSNH~2~) served as a foundational compound for synthesizing sulfur-rich derivatives. Researchers later explored modifications to its structure to enhance stability and reactivity, leading to the creation of thiocarbazimidates. These compounds gained attention for their ability to act as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, thiocarbazimidates have been utilized in the preparation of antitubercular agents like ethionamide, which shares structural motifs with thiocarbamide derivatives.
The specific substitution pattern in ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate)—featuring a neopentyl group and isopropylidene moiety—reflects efforts to sterically and electronically tailor thiocarbazimidates for specialized applications. Such structural modifications aim to optimize properties like solubility and metabolic stability, which are critical in drug design.
Position Within Organosulfur Compound Taxonomy
Organosulfur compounds are classified based on their functional groups and bonding patterns. Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) occupies a niche within this taxonomy due to its unique combination of sulfur and nitrogen functionalities:
- Thiocarbazimidate Core : The central -N-C(=S)-N- group places it within the thiocarbazimidate subclass, distinct from simpler thioureas (-NH-C(=S)-NH-) and dithiocarbamates (-N-C(=S)-S-).
- Ester Derivative : The ethyl ester group (-S-OCH~2~CH~3~) differentiates it from non-esterified thiocarbazimidates, influencing its reactivity in nucleophilic substitution reactions.
- Branched Alkyl Substituents : The neopentyl (2,2-dimethylpropyl) and isopropylidene groups contribute to steric hindrance, a feature often leveraged to control reaction kinetics in catalytic processes.
The compound’s structural relationship to other organosulfur classes is illustrated below:
| Organosulfur Class | Functional Group | Example Compound |
|---|---|---|
| Thiols | -SH | Ethanethiol |
| Sulfides | -S- | Dimethyl sulfide |
| Thioureas | -NH-C(=S)-NH- | Thiourea |
| Dithiocarbamates | -N-C(=S)-S- | Sodium diethyldithiocarbamate |
| Thiocarbazimidates | -N-C(=S)-N- | Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) |
This taxonomy highlights the compound’s role as a bridge between classical sulfur-containing molecules and modern synthetic intermediates with tailored functionalities.
Properties
CAS No. |
92734-77-5 |
|---|---|
Molecular Formula |
C12H24N4OS |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
ethyl N'-[2,2-dimethylpropylcarbamoyl(prop-1-en-2-yl)amino]carbamimidothioate |
InChI |
InChI=1S/C12H24N4OS/c1-7-18-10(13)15-16(9(2)3)11(17)14-8-12(4,5)6/h2,7-8H2,1,3-6H3,(H2,13,15)(H,14,17) |
InChI Key |
PFBQIGLMUJFKLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCS/C(=N/N(C(=C)C)C(=O)NCC(C)(C)C)/N |
Canonical SMILES |
CCSC(=NN(C(=C)C)C(=O)NCC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Thiocarbazimidates are typically prepared through:
- Condensation of substituted thioureas with activated carbonyl compounds
- Nucleophilic substitution reactions using carbodiimide coupling agents
- Multi-step assemblies of amino and thiocarbonyl functionalities
For this compound, the presence of 2,2-dimethylpropyl (neopentyl) and isopropylidene groups suggests the use of sterically hindered intermediates and protective group strategies.
Proposed Synthetic Routes
Based on structural analysis and analogous preparations:
| Route | Reagents/Conditions | Key Intermediate | Theoretical Yield |
|---|---|---|---|
| A | EDCI/HOBt coupling | Neopentyl isocyanate | 45-55% (estimated) |
| B | Thiophosgene mediation | Isopropylidene hydrazine | 30-40% (projected) |
| C | Microwave-assisted synthesis | Ethyl thioimidate | 60-65% (optimized) |
Route C Details (most promising approach):
- Step 1 : Preparation of ethyl thioimidate precursor
Step 2 : Neopentyl group introduction
Step 3 : Isopropylidene formation
- Acid-catalyzed ketalization with acetone
- Dean-Stark trap for water removal
Critical Reaction Parameters
- Temperature control : Essential for preventing decomposition of the thiocarbonyl group
- Solvent selection : Polar aprotic solvents (DMF, DMSO) show better yields than ethers
- Catalyst optimization : 4-DMAP improves coupling efficiency by 18-22% in comparative trials
Purification Challenges
The compound's high lipophilicity (logP ≈ 3.8) necessitates:
- Gradient silica gel chromatography (hexane:EtOAc 9:1 → 7:3)
- Recrystallization from tert-butyl methyl ether
- Final purity verification via HPLC (C18 column, 70:30 MeCN:H2O)
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere.
Substitution: Sodium hydroxide; reactions are performed in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Thiocarbazimidate Core : The compound shares the thiocarbazimidate group (N–C(=S)–N) with hydrazine-1-carbothioamide derivatives, such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (). However, the latter lacks the neopentyl and isopropylidene substituents, which may confer steric hindrance and altered solubility in the target compound.
- Neopentyl Group: The 2,2-dimethylpropyl group is also present in 4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino}-3-methoxybenzoic acid (). In this analog, the neopentyl group enhances metabolic stability but reduces aqueous solubility, a common trade-off in drug design .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) is a compound belonging to the class of thiosemicarbazides, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, as well as its potential toxic effects based on current research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its functional groups, primarily the thiocarbazimidate moiety, which is responsible for its biological activities. Thiosemicarbazides typically exhibit a range of pharmacological effects due to their ability to interact with various biological targets.
Antibacterial Activity
Thiosemicarbazides have been reported to demonstrate significant antibacterial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains. In studies involving derivatives of thiosemicarbazides, compounds have shown varying levels of Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3a | 62.5 | S. aureus ATCC 25923 |
| 3b | 250 | E. coli |
| 3c | ≥1000 | P. aeruginosa |
These results indicate that while some derivatives exhibit potent activity against specific strains, others may be less effective. The correlation between structural modifications and antibacterial potency suggests a pathway for optimizing these compounds for better efficacy .
Antiviral Activity
Research indicates that thiosemicarbazide derivatives possess antiviral properties. For instance, compounds have been shown to inhibit viral replication in vitro, particularly against influenza viruses. The mechanism of action often involves the disruption of viral entry or replication processes within host cells .
Anticancer Activity
The anticancer potential of thiosemicarbazides has been extensively studied. Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The data indicates that while some thiosemicarbazide derivatives show promising anticancer activity, their effectiveness can vary significantly compared to established chemotherapeutics like Doxorubicin.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiosemicarbazide derivatives:
- Antitubercular Activity : A study found that specific thiosemicarbazide derivatives exhibited strong anti-tubercular activity with an IC50 as low as 0.39 µg/mL against Mycobacterium bovis .
- Toxicity Assessment : In silico analyses predict low cytotoxicity for some thiosemicarbazide compounds; however, experimental studies indicate potential side effects such as hyperuricemia at higher concentrations .
- Structural Optimization : Research into modifying the chemical structure of thiosemicarbazides has led to enhanced biological activity, suggesting that further exploration could yield more effective therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate), and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization involves iterative testing of parameters:
- Solvent selection : Ethanol (EtOH) is commonly used for its balance of polarity and solubility, but acetonitrile (ACN) may improve yields in thiocarbazimidate reactions .
- Catalyst screening : Polyvinyl pyridine (0.2 mmol) enhances nucleophilic substitution in analogous thiazole syntheses .
- Temperature control : Room temperature (RT) is sufficient for initial coupling, but elevated temperatures (40–60°C) may accelerate imine formation .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane 3:7) is recommended to track reaction progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiocarbazimidate backbone and isopropylidene group. Compare chemical shifts with analogous compounds (e.g., thiazole derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should align with synthetic intermediates .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (expected m/z ~350–400) and fragmentation patterns .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via HPLC .
- Stress testing : Expose to UV light (254 nm) for photostability assessment. Quantify decomposition products using LC-MS .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the thiocarbazimidate’s reactivity in heterocyclic ring-forming reactions?
Methodological Answer:
- Kinetic studies : Use stopped-flow NMR to capture intermediates during reactions with nitriles or amines (e.g., formation of thiazoles or pyridazines) .
- Isotopic labeling : Introduce -labeled amines to track nitrogen migration in cyclization steps. Compare with literature on thiocarbazate cyclizations .
- Computational modeling : Apply density functional theory (DFT) to predict transition states and activation energies for ring closure .
Q. How can contradictory data on the compound’s environmental persistence be resolved?
Methodological Answer:
- Replicate studies : Follow standardized protocols from Project INCHEMBIOL (e.g., OECD 307 guidelines for soil degradation) to ensure comparability .
- Control variables : Isolate factors like microbial activity (via sterile vs. non-sterile soil) or organic matter content to identify degradation drivers .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true environmental behavior .
Q. What experimental designs are suitable for assessing the compound’s bioactivity while minimizing confounding variables?
Methodological Answer:
- Split-plot designs : Assign treatments (e.g., compound concentration) to main plots and biological replicates (e.g., cell lines) to subplots, as used in phytochemical studies .
- Dose-response modeling : Use a 4-parameter logistic curve to calculate IC values in cytotoxicity assays. Include positive controls (e.g., cisplatin) for normalization .
Methodological Notes
- Theoretical frameworks : Link synthetic studies to reaction mechanisms (e.g., Curtius-like rearrangements) or bioactivity hypotheses (e.g., enzyme inhibition) .
- Epistemological rigor : Adopt Bruyne’s quadripolar model to balance theoretical, technical, and morphological poles in experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
